molecular formula C12H9BrMg B2860930 4-Biphenylmagnesium bromide CAS No. 3315-91-1

4-Biphenylmagnesium bromide

Cat. No. B2860930
CAS RN: 3315-91-1
M. Wt: 257.413
InChI Key: NACCJOIEZISYCU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Biphenylmagnesium bromide is a commonly used organic magnesium reagent in metal organic chemistry . It plays an important role in the synthesis of complex organic molecules .


Synthesis Analysis

4-Biphenylmagnesium bromide is usually prepared by reacting benzene bromide with magnesium bromide . It can also be synthesized by enabling 4-bromobiphenyl to act with metal magnesium powder or magnesium chips in a non-protonic solvent .


Molecular Structure Analysis

The molecular formula of 4-Biphenylmagnesium bromide is C12H9BrMg . Its molecular weight is 257.41 .


Chemical Reactions Analysis

4-Biphenylmagnesium bromide is used in Grignard reactions . It can react to generate phenyl magnesium compounds .


Physical And Chemical Properties Analysis

4-Biphenylmagnesium bromide is a white crystalline powder . It is soluble in organic solvents such as ether, dimethylformamide, and chlorinated hydrocarbons . It is stable at room temperature but will decompose after being affected by moisture . It has a boiling point of 65°C and a density of 0.961 g/mL at 25°C .

Scientific Research Applications

1. Grignard Cross-Coupling in Organic Synthesis

4-Biphenylmagnesium bromide plays a significant role in Grignard cross-coupling reactions, a foundational method in organic chemistry. Kamikawa and Hayashi (1997) demonstrated its use in selectively substituting triflate in organic compounds with phenyl, using palladium catalysts. This method allows for precise control in synthesizing biphenyl derivatives, essential for various pharmaceutical and material science applications (Kamikawa & Hayashi, 1997).

2. Synthesis of Novel Organometallic Compounds

Wang et al. (2004) explored the reaction of lead(II) chloride with biphenylmagnesium bromide, leading to the synthesis of new organometallic compounds with unique molecular structures. This research contributes to the understanding of metal-metal bonding and its potential applications in materials science (Wang et al., 2004).

3. Catalytic Applications in Polymer Synthesis

In the field of polymer chemistry, Rahman and Debnath (2012) used 4-biphenylmagnesium bromide in iron(III)-catalyzed coupling reactions. This research highlights its utility in synthesizing complex biaryl structures, which are crucial components in many advanced polymers (Rahman & Debnath, 2012).

4. Development of Fluorescent Sensors

Zou et al. (2014) described the use of an arylmagnesium bromide, formed from 4-bromophenol, in developing a novel near-infrared (NIR) region fluoride sensor. This application demonstrates the role of 4-biphenylmagnesium bromide derivatives in creating advanced sensing materials for environmental and biological applications (Zou et al., 2014).

Safety And Hazards

4-Biphenylmagnesium bromide is classified as a dangerous good for transport . It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage, may cause respiratory irritation, drowsiness, or dizziness, and is suspected of causing cancer .

properties

IUPAC Name

magnesium;phenylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQLJPBJNSPKSG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylmagnesium bromide

CAS RN

3315-91-1
Record name 4-Biphenylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
45
Citations
ME Rotella, D Sar, L Liu, O Gutierrez - Chemical Communications, 2021 - pubs.rsc.org
… Scheme 3 Scope of alkyl halides in the 3-component cross-coupling reaction with phenyl vinyl ether and 4-biphenylmagnesium bromide 3b. All the reactions were carried out under …
Number of citations: 7 pubs.rsc.org
H Motohashi, K Mikami - Organic letters, 2018 - ACS Publications
… Gram-scale synthesis of 3b was carried out with 10 mmol of difluoroiodomethane 2 and 1.5 equiv of 4-biphenylmagnesium bromide 1b to give the desired compound 3b in almost the …
Number of citations: 32 pubs.acs.org
C Li, BC Benicewicz - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
… To a 100-mL, round-bottom flask was added 20 mL of 4-biphenylmagnesium bromide (0.5 M solution in ethyl ether). Carbon disulfide (0.76 g) was added dropwise to this mixture, and …
Number of citations: 53 onlinelibrary.wiley.com
JJ Mallon, SW Kantor - Macromolecules, 1989 - ACS Publications
… The third step of the reaction sequence shown in Scheme I illustrates this reaction for 1,8-dibromooctane and 4-ethyl-4/-biphenylmagnesium bromide.The length of the spacer group …
Number of citations: 33 pubs.acs.org
K Bica, P Gaertner - Organic letters, 2006 - ACS Publications
… Changing the Grignard reagent to the electron rich p-tolylmagnesium bromide as well as to 4-biphenylmagnesium bromide the reaction proceeded also favorably, although with lower …
Number of citations: 235 pubs.acs.org
JC Kuei, JI Shelton, LW Castle, RC Kong… - Journal of High …, 1984 - Wiley Online Library
… After stirring overnight, the 4-biphenylmagnesium bromide formed was slowly added to a rapidly stirring solution of trichloromethylsilane in THF at OOC. After 2.5 h, the THF was …
Number of citations: 46 onlinelibrary.wiley.com
C Bonnier, DS Josey, TP Bender - Australian Journal of …, 2015 - CSIRO Publishing
A family of five axial aryl-substituted boron subphthalocyanine (BsubPc) derivatives bearing a hydrido, methyl, methoxy, phenyl, or fluoro substituent at the para position of the aryl were …
Number of citations: 23 www.publish.csiro.au
M Ferreira, H Bricout, F Hapiot… - … Energy & Materials, 2008 - Wiley Online Library
… The reaction sequence comprised a Grignard coupling between 4-biphenylmagnesium bromide and (phenyl) 3−n P(Cl) n followed by reaction with oleum or concentrated sulfuric acid. …
G Barberà, A Vaca, F Teixidor, R Sillanpää… - Inorganic …, 2008 - ACS Publications
… To a stirring solution of 3,6-I 2 -1,2-closo-C 2 B 10 H 10 (396 mg, 1 mmol) in THF (10 mL) at 0 C, was added, dropwise, a solution of 4-biphenylmagnesium bromide (5 mL, 2 M, 10 mmol…
Number of citations: 74 pubs.acs.org
VS Arderiu, C Vinas, F Teixidor - Journal of Organometallic Chemistry, 2015 - Elsevier
Typical Kumada cross-coupling reaction has always been associated with the formation of one C–C bond per each initial reactive C–I unit. This has also been the case for B–C cross-…
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.